molecular formula C8H9BN2O4 B14056118 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14056118
M. Wt: 207.98 g/mol
InChI Key: INNOHKRUIUTGQO-UHFFFAOYSA-N
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Description

4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with a boronic acid or boronic ester under acidic conditions.

    Nitration: The benzoxaborole core is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This introduces the nitro group at the desired position on the benzoxaborole ring.

    Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the nitrated benzoxaborole is reacted with formaldehyde and a primary or secondary amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride; reactions are usually performed in ethanol or methanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxides of the benzoxaborole ring.

    Reduction: Amino derivatives of the benzoxaborole.

    Substitution: Substituted benzoxaboroles with different functional groups.

Scientific Research Applications

4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. As a PDE4 inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the release of various cytokines and inflammatory mediators . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards PDE4.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl and nitro groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other benzoxaborole derivatives.

Properties

Molecular Formula

C8H9BN2O4

Molecular Weight

207.98 g/mol

IUPAC Name

(1-hydroxy-6-nitro-3H-2,1-benzoxaborol-4-yl)methanamine

InChI

InChI=1S/C8H9BN2O4/c10-3-5-1-6(11(13)14)2-8-7(5)4-15-9(8)12/h1-2,12H,3-4,10H2

InChI Key

INNOHKRUIUTGQO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)CN)[N+](=O)[O-])O

Origin of Product

United States

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